REACTION_CXSMILES
|
CC(S[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C.[CH:16]1[C:21]([C@H:22]2[O:32][C:31]3[CH:30]=[C:29]([OH:33])[CH:28]=[C:27]([OH:34])[C:26]=3[C:24](=[O:25])[CH2:23]2)=[CH:20][CH:19]=[C:18]([OH:35])[CH:17]=1>>[OH:35][C:18]1[CH:17]=[CH:16][C:21]([CH2:22][CH2:23][C:24]([C:26]2[C:31](=[CH:30][C:29](=[CH:28][C:27]=2[OH:34])[OH:33])[OH:32])=[O:25])=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@@H]2CC(=O)C=3C(=CC(=CC3O2)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(CCC(=O)C=2C(O)=CC(O)=CC2O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |